Z-D-Cha-OH dcha

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

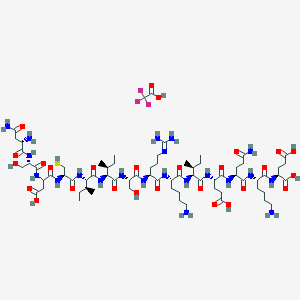

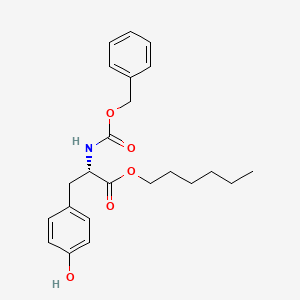

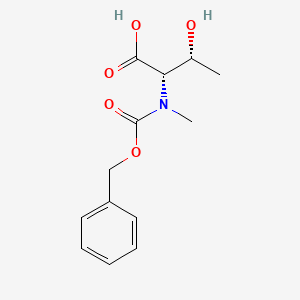

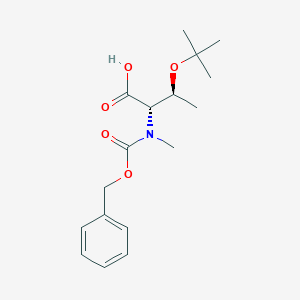

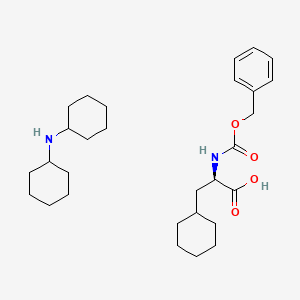

Z-D-Cha-OH dcha is a compound with the molecular formula C29H46N2O4 . It is also known by other synonyms such as this compound, N-cyclohexylcyclohexanamine, and (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid .

Molecular Structure Analysis

The molecular weight of this compound is 486.7 g/mol . The InChIKey, a unique identifier for the compound, is IDRYYPLNVRWFOR-XFULWGLBSA-N . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are both 486.34575795 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 486.7 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The exact mass and monoisotopic mass of the compound are both 486.34575795 g/mol . The topological polar surface area of the compound is 87.7 Ų .Scientific Research Applications

Nanomaterials in Water Treatment

Nanometer zinc oxide (ZnO) powders have been used as catalysts to enhance ozonation for the degradation of dichloroacetic acid (DCAA) in aqueous solutions. The addition of ZnO catalyst improves the degradation efficiency of DCAA during ozonation, indicating its potential as an effective catalyst for water treatment and environmental remediation (X. Zhai et al., 2010).

Bioceramics for Bone Growth

Research on β-TCP/DCHA and mineral phase structural bioceramics (CHA) has shown promising applications in tissue engineering. These materials support new bone growth, highlighting their potential as superior tissue engineering materials for bone regeneration and repair (J. Tian et al., 2008).

Electrodeposition Techniques

Studies on electrodeposition in various contexts, such as the preparation of Ca-P coatings on biodegradable Mg alloy, demonstrate the utility of this technique in creating biocompatible surfaces that promote osteointegration. Such methods are essential in developing coatings that improve the performance of implants and other medical devices (Yang Song et al., 2010).

Dynamic Chemical Systems

The exploration of dynamic combinatorial chemistry (DCC) shows its value in creating complex molecular systems with applications ranging from catalysis to the development of new materials. This approach, which involves the reversible, covalent reaction-coupled molecular switches, offers insights into designing adaptable and responsive chemical systems (Fabien B. L. Cougnon & J. Sanders, 2012).

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRYYPLNVRWFOR-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214852-64-9 |

Source

|

| Record name | Cyclohexanepropanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.